2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole
Overview
Description
2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a hydrazinyl group, a methyl group, and an isopropyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Hydrazinyl Group Addition: The hydrazinyl group can be introduced by reacting the imidazole derivative with hydrazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a probe in biochemical assays.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydrazinyl group could form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinyl-4-methyl-1H-imidazole: Lacks the isopropyl group.
4-methyl-1-(propan-2-yl)-1H-imidazole: Lacks the hydrazinyl group.
2-hydrazinyl-1-(propan-2-yl)-1H-imidazole: Lacks the methyl group.
Uniqueness
2-hydrazinyl-4-methyl-1-(propan-2-yl)-1H-imidazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4-methyl-1-propan-2-ylimidazol-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-5(2)11-4-6(3)9-7(11)10-8/h4-5H,8H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHIZUQOBUVAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)NN)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208568 | |
Record name | 1H-Imidazole, 2-hydrazinyl-4-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855907-49-1 | |
Record name | 1H-Imidazole, 2-hydrazinyl-4-methyl-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-hydrazinyl-4-methyl-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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